molecular formula C20H23N3O4 B2689966 1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-35-4

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2689966
CAS RN: 894028-35-4
M. Wt: 369.421
InChI Key: INLUGFSLVUMOAS-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as MBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Analytical Applications

  • Synthesis of Deuterium-labeled Analogues : This compound has been utilized in the synthesis of deuterium-labeled analogues for internal standards in LC–MS analysis, highlighting its importance in analytical chemistry for drug absorption, distribution, and pharmacokinetics studies (Liang et al., 2020).

Structural and Chemical Properties

  • Structural Elucidation : Its derivatives have been identified in natural sources, contributing to the understanding of chemical diversity and structural elucidation using spectroscopic techniques (Tsopmo et al., 1999).
  • Chemical Characterization : The molecule serves as a foundation for studying chemical properties and interactions, as demonstrated in research focusing on its derivatives as glycogen synthase kinase 3β (GSK-3β) inhibitors, providing insights into molecular design and drug discovery (Lough et al., 2010).

Drug Discovery and Development

  • Anticancer Activity : Research has explored urea derivatives from plants like Pentadiplandra brazzeana, including N-Benzyl-N'-(4-methoxybenzyl)urea, for their structural identification and potential biological activities, which could have implications for anticancer drug discovery (A. Tsopmo et al., 1999).
  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : Another key area of application is in the development of inhibitors for GSK-3β, a protein kinase implicated in several diseases, including neurodegenerative disorders. The compound has been used as a basis for synthesizing inhibitors, demonstrating its utility in medicinal chemistry and drug design (N. Vasdev et al., 2005).

Material Science and Chemical Engineering

  • Cocondensation Reactions : It has been involved in studies on cocondensation reactions with methylolphenols under acidic conditions, illustrating its utility in creating novel polymeric materials and enhancing our understanding of complex chemical reactions (Tomita et al., 1992).

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-9-7-16(8-10-17)23-13-15(11-19(23)24)22-20(25)21-12-14-5-3-4-6-18(14)27-2/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLUGFSLVUMOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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